2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride
Overview
Description
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring fused with an oxane (tetrahydropyran) ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of 1,5-dihalopentanes with nucleophiles such as amines or alcohols.
Coupling of the Rings: The imidazole and oxane rings are then coupled through a nucleophilic substitution reaction, where the amine group on the imidazole ring reacts with a halogenated oxane derivative.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield .
Types of Reactions:
Reduction: Reduction reactions can occur at the oxane ring, converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Saturated oxane derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- **2-(1-methyl-1H-imidazol-4-yl)ethanamine dihydrochloride .
- **2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride .
Comparison:
Structural Differences: While similar compounds share the imidazole ring, they differ in the substituents attached to the ring and the presence of additional functional groups.
Chemical Properties: These differences in structure lead to variations in chemical properties such as solubility, stability, and reactivity.
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)oxan-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-11-5-8(12)9-4-7(10)2-3-13-9;;/h5-7,9H,2-4,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLADJHNLJPYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC(CCO2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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